molecular formula C11H11NO2 B8784533 Methyl 2-(3-cyanophenyl)propanoate

Methyl 2-(3-cyanophenyl)propanoate

Cat. No.: B8784533
M. Wt: 189.21 g/mol
InChI Key: OCCVEHJKWAUYGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-cyanophenyl)propanoate is an ester derivative of propanoic acid featuring a phenyl ring substituted with a cyano group (-CN) at the meta position.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

methyl 2-(3-cyanophenyl)propanoate

InChI

InChI=1S/C11H11NO2/c1-8(11(13)14-2)10-5-3-4-9(6-10)7-12/h3-6,8H,1-2H3

InChI Key

OCCVEHJKWAUYGB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of Methyl 2-(3-cyanophenyl)propanoate and its analogs:

Compound Name Substituents Functional Groups Molecular Weight Key Properties/Applications Reference
This compound 3-CN on phenyl ring Ester (COOCH₃), cyano (-CN) ~189.19 g/mol Potential prodrug candidate; high polarity due to -CN; synthetic intermediate in drug design. -
Methyl 2-(3-benzoylphenyl)propanoate 3-Benzoyl on phenyl ring Ester (COOCH₃), ketone (C=O) ~268.30 g/mol Superior anti-inflammatory activity as a ketoprofen prodrug; enhanced lipophilicity .
Methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate Benzofuran with -OH and -OCH₃ Ester (COOCH₃), benzofuran ~264.26 g/mol Natural product from Ficus stenophylla; antioxidant and antimicrobial potential .
3-(2-Methoxyphenyl)propanoic acid 2-OCH₃ on phenyl ring Carboxylic acid (COOH) 180.20 g/mol Commercial reagent (Kanto Chemical); used in organic synthesis and material science .
Methyl 2-(3-chloro-4-(1-oxoisoindolin-2-yl)phenyl)propanoate 3-Cl, 4-isoindolinone on phenyl Ester (COOCH₃), isoindolinone ~314.75 g/mol Synthetic intermediate for late-stage C–H functionalization in drug discovery .

Comparative Analysis of Key Features

Bioactivity and Pharmaceutical Potential
  • Methyl 2-(3-benzoylphenyl)propanoate () outperforms other ketoprofen prodrugs in anti-inflammatory activity due to its balanced lipophilicity and ester stability, enabling efficient hydrolysis to the active drug .
  • The natural benzofuran derivative () demonstrates antioxidant properties, highlighting how aromatic heterocycles (e.g., benzofuran) can enhance bioactivity compared to simple phenyl esters .
Physicochemical Properties
  • 3-(2-Methoxyphenyl)propanoic acid (), as a free acid, exhibits higher solubility in aqueous media than its ester counterparts, making it suitable for applications requiring ionization .

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